molecular formula C27H24N4O3S2 B2556055 N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide CAS No. 497072-66-9

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide

Cat. No. B2556055
CAS RN: 497072-66-9
M. Wt: 516.63
InChI Key: GDAOQZVNNHGNCB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, an indole, and an amide group. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Indole is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The amide group is a common functional group in organic chemistry, consisting of a carbonyl group (C=O) attached to a nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as FTIR, NMR, and MS. The FTIR spectrum would show characteristic peaks for the functional groups present in the compound. The NMR spectrum would provide information about the number and type of hydrogen atoms in the compound, and their connectivity. The MS spectrum would provide information about the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactivity of the compound would depend on the functional groups present in the compound. For example, the amide group can undergo hydrolysis to form a carboxylic acid and an amine. The benzothiazole ring can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, solubility, and stability can be determined using various experimental techniques .

Scientific Research Applications

Antioxidant Capacity Assays

One of the prominent areas of research involving benzothiazole derivatives is in antioxidant capacity assays. Specifically, the ABTS/PP decolorization assay uses benzothiazol-2-ylamino derivatives as part of assessing antioxidant capacity. These compounds can undergo specific reactions, including coupling and oxidation without coupling, which are crucial for determining the antioxidant capacity of various substances. The specificity and relevance of the oxidation products of these reactions are still under investigation, highlighting a need for further elucidation within this assay's context (Ilyasov et al., 2020).

Therapeutic Potentials and Structural Modifications

Benzothiazoles have been identified as versatile heterocyclic scaffolds with extensive pharmaceutical applications. Various derivatives possess a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles are potential antitumor agents, showcasing the increasing importance of the benzothiazole nucleus in drug discovery. The structural simplicity and synthetic accessibility of these compounds provide scope for the development of chemical libraries, contributing to the discovery of new chemical entities (Kamal et al., 2015).

Environmental Impact and Contamination

Research on parabens, which share structural similarities with benzothiazole derivatives, highlights the concern surrounding the environmental impact of such compounds. Despite effective removal from wastewater, parabens, like benzothiazoles, are consistently found in surface water and sediments, raising questions about their biodegradability and ubiquity in the environment. This underscores the need for continued research into the environmental fate and behavior of benzothiazole-related compounds (Haman et al., 2015).

Amyloid Imaging in Alzheimer's Disease

Benzothiazole derivatives are utilized in the development of amyloid imaging ligands for Alzheimer's disease. These compounds have been studied for their ability to measure amyloid in vivo in the brain, with specific benzothiazole derivatives showing promise in distinguishing between Alzheimer's disease patients and healthy controls. This advancement in PET amyloid imaging technique represents a significant step forward in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes by N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .

Pharmacokinetics

The compound’s efficacy suggests that it has sufficient bioavailability to reach its targets and exert its effects .

Result of Action

The molecular and cellular effects of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide’s action include a reduction in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in inflammation and pain signaling .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide include the pH and temperature of the body, as well as the presence of other substances that could interact with the compound or its targets

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and development of new derivatives with improved properties .

properties

IUPAC Name

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2/c1-34-22-12-6-3-9-19(22)26(33)28-14-15-31-16-24(18-8-2-5-11-21(18)31)35-17-25(32)30-27-29-20-10-4-7-13-23(20)36-27/h2-13,16H,14-15,17H2,1H3,(H,28,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOQZVNNHGNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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